

A Technical Guide to the ^1H and ^{13}C NMR Spectroscopy of 5-Ethoxybenzothiazole

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Compound of Interest

Compound Name: 5-Ethoxybenzo[d]thiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for 5-ethoxybenzothiazole. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a predicted dataset derived from the analysis of structurally analogous compounds and established principles of NMR spectroscopy. The information herein serves as a valuable resource for the identification, characterization, and quality control of 5-ethoxybenzothiazole in research and development settings.

Chemical Structure and Atom Numbering

The structural formula of 5-ethoxybenzothiazole with the conventional numbering system used for spectral assignment is presented below.

Caption: Structure of 5-ethoxybenzothiazole with atom numbering.

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR data for 5-ethoxybenzothiazole is summarized in the table below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	~8.90	Singlet (s)	-	1H
H-4	~7.50	Doublet (d)	~2.5	1H
H-6	~7.10	Doublet of doublets (dd)	~8.8, 2.5	1H
H-7	~7.90	Doublet (d)	~8.8	1H
H-8 (-OCH ₂ -)	~4.10	Quartet (q)	~7.0	2H
H-9 (-CH ₃)	~1.45	Triplet (t)	~7.0	3H

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data for 5-ethoxybenzothiazole is presented in the following table. Chemical shifts are referenced to the solvent peak.

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~155
C-3a	~133
C-4	~106
C-5	~158
C-6	~115
C-7	~125
C-7a	~152
C-8 (-OCH ₂ -)	~64
C-9 (-CH ₃)	~15

Experimental Protocol for NMR Analysis

The following provides a general procedure for acquiring high-quality ^1H and ^{13}C NMR spectra of 5-ethoxybenzothiazole.

1. Sample Preparation:

- Weigh approximately 5-10 mg of 5-ethoxybenzothiazole for ^1H NMR analysis, or 20-50 mg for ^{13}C NMR analysis, into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6) containing a small amount of TMS as an internal standard.
- Ensure the sample is fully dissolved by gentle vortexing or swirling.
- Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

- The spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ^1H and 100 MHz or higher for ^{13}C to ensure adequate signal dispersion.
- For ^1H NMR:
 - Acquire the spectrum at room temperature.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 16 to 64, depending on the sample concentration.
 - Relaxation delay: 1-2 seconds.
- For ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.

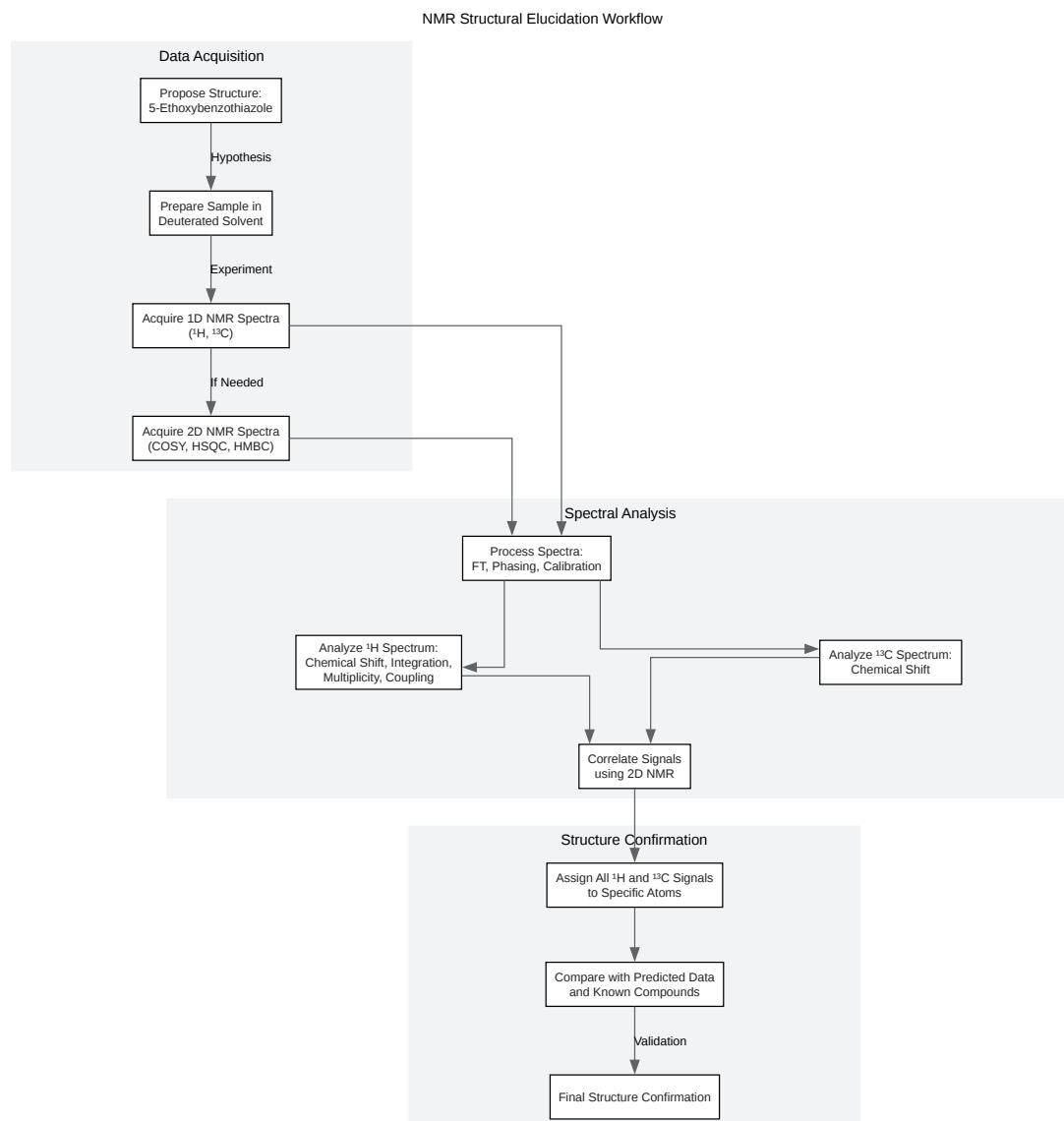
- Typical spectral width: 0 to 200 ppm.
- Number of scans: 1024 to 4096, or more, to achieve a good signal-to-noise ratio.
- Relaxation delay: 2-5 seconds.

3. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ^1H NMR or the residual solvent peak for ^{13}C NMR (e.g., CDCl_3 at 77.16 ppm).
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the multiplicities and coupling constants.

Logical Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical process of using NMR spectroscopy to confirm the structure of a molecule like 5-ethoxybenzothiazole.



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Caption: A logical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.

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